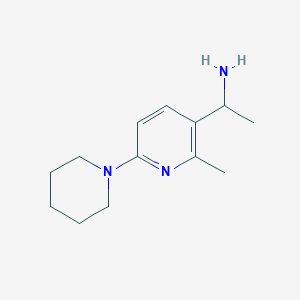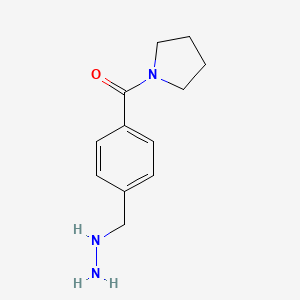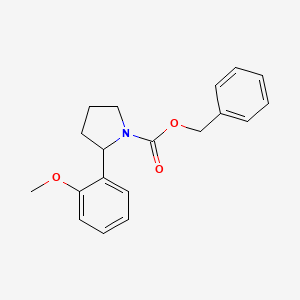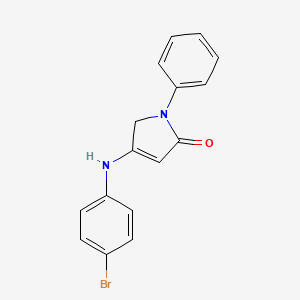
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched substituted piperidines . The reaction conditions often involve hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods: Industrial production methods for piperidine derivatives focus on cost-effective and scalable processes. These methods often involve multicomponent reactions and the use of readily available starting materials to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered heterocycle with one nitrogen atom in the ring.
Ethanamine: A simple amine with an ethyl group attached to the nitrogen atom.
Uniqueness: 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific combination of the piperidine and pyridine rings with an ethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-10(14)12-6-7-13(15-11(12)2)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3 |
InChI-Schlüssel |
ZJZXMKFJLGFPQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)

![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)





